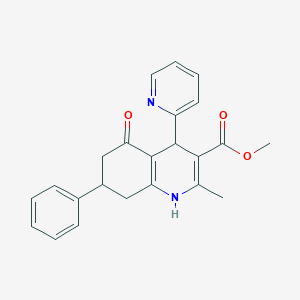

Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound featuring a fused hexahydroquinoline core. This structure incorporates a pyridin-2-yl group at position 4, a phenyl group at position 7, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-14-20(23(27)28-2)22(17-10-6-7-11-24-17)21-18(25-14)12-16(13-19(21)26)15-8-4-3-5-9-15/h3-11,16,22,25H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDUCHOIUKMEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a quinoline core and various functional groups that may influence its pharmacological properties.

The molecular formula of the compound is with a molecular weight of approximately 374.4 g/mol. Its structure includes a carboxylate group and a phenyl ring, which contribute to its reactivity and potential interactions with biological targets.

Anticancer Properties

Preliminary studies suggest that compounds structurally similar to this compound exhibit significant anticancer activity. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties. Similar hexahydroquinoline derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Binding affinity studies are essential for elucidating these interactions and understanding the compound's mechanism of action. For instance, it may target certain G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways relevant to disease states .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline core can significantly affect potency and selectivity towards specific biological targets. For example:

| Substituent | Effect on Activity |

|---|---|

| Phenyl group | Enhances binding affinity |

| Pyridine moiety | Increases selectivity for certain receptors |

| Carboxylate group | May enhance solubility and bioavailability |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of hexahydroquinoline exhibited cytotoxic effects on breast cancer cell lines via the induction of apoptosis. The study highlighted the role of specific functional groups in enhancing activity against cancer cells.

- Antimicrobial Effects : Another research project evaluated several hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position significantly increased antibacterial activity compared to unmodified compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 2, 4, 5, 7, and the ester/carboxamide group, influencing physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Pyridinyl vs. Methoxyphenyl at Position 4 : The pyridin-2-yl group (target compound) enables stronger π-π interactions compared to the 4-methoxyphenyl group in , which increases lipophilicity but reduces polar surface area.

- Ester vs.

- Steric Effects : Trimethyl substitution (e.g., ) introduces steric hindrance, possibly reducing conformational flexibility and altering pharmacokinetics.

Crystallographic and Conformational Analysis

The crystal structure of Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () reveals a twisted boat conformation in the dihydropyridine ring and a chair-like cyclohexanone ring. The dihedral angle between the phenyl and heterocyclic rings is 86.1°, indicating near-orthogonal orientation. Similar puckering is expected in the target compound, though the pyridin-2-yl group may induce distinct torsional strain due to its planar geometry . Software such as SHELXL and OLEX2 are critical for refining such complex structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.